molecular formula C20H16ClNO5 B2812302 (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2-chlorophenyl)acetate CAS No. 1105203-71-1

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2-chlorophenyl)acetate

Cat. No. B2812302
CAS RN: 1105203-71-1
M. Wt: 385.8
InChI Key: DTTNUJNEJGIJKO-UHFFFAOYSA-N
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Description

This compound contains several functional groups including an isoxazole ring, a dihydrobenzodioxin ring, and an acetate group. The isoxazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The dihydrobenzodioxin is a type of dioxin and consists of a benzene ring fused to a 1,4-dioxin ring . The acetate group typically acts as a good leaving group in nucleophilic substitution reactions .


Molecular Structure Analysis

The presence of the isoxazole and dihydrobenzodioxin rings likely imparts some degree of aromaticity to the molecule, which can affect its chemical reactivity . The acetate group could potentially act as a site for nucleophilic attack .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing isoxazole rings are often involved in reactions such as nucleophilic substitutions, additions, and ring-opening reactions . The acetate group could potentially act as a leaving group in these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its size, shape, functional groups, and degree of conjugation. For example, the presence of the isoxazole and dihydrobenzodioxin rings could potentially increase the compound’s stability and affect its solubility .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel isoxazole derivatives bearing biologically active pharmacophores like benzodioxane were synthesized, demonstrating antimicrobial and antioxidant activities. Molecular docking suggested their potential as antimicrobial agents, with some compounds showing strong antioxidant activity (V. Pothuri, P. Machiraju, V. Rao, 2020).

Antibacterial and Enzyme Inhibitory Potential

Ectoparasiticide Activity Optimization

  • Isoxazoline amide benzoxaboroles were designed and synthesized, optimizing ectoparasiticide activity against ticks and fleas. This research identified an orally bioavailable molecule with a favorable pharmacodynamic profile, demonstrating therapeutic effectiveness and residual efficacy against parasites in animal models (Yong-Kang Zhang et al., 2016).

Synthesis of Novel Derivatives

  • The synthesis of novel heterocyclic compounds derived from aminobenzimidazole showcased the chemical versatility and potential pharmacological applications of derivatives related to the initial compound, exploring their structural and functional diversity (S. Adnan, Kasim Hassan, Hassan Thamer, 2014).

properties

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO5/c21-16-4-2-1-3-13(16)10-20(23)26-12-15-11-18(27-22-15)14-5-6-17-19(9-14)25-8-7-24-17/h1-6,9,11H,7-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTNUJNEJGIJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2-chlorophenyl)acetate

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